Tripentacontafluoro-26-iodohexacosane
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Overview
Description
Tripentacontafluoro-26-iodohexacosane is a highly fluorinated organic compound with the molecular formula C26F53I . It is characterized by the presence of 53 fluorine atoms and one iodine atom attached to a hexacosane backbone. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tripentacontafluoro-26-iodohexacosane typically involves the fluorination of hexacosane derivatives. One common method is the direct fluorination of hexacosane using elemental fluorine under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound involves a multi-step process. Initially, hexacosane is iodinated to introduce the iodine atom. This is followed by a series of fluorination steps using fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5). The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tripentacontafluoro-26-iodohexacosane primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while reduction reactions typically produce deiodinated compounds .
Scientific Research Applications
Tripentacontafluoro-26-iodohexacosane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of extensive fluorination on organic molecules.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is employed in the production of high-performance materials, including fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of tripentacontafluoro-26-iodohexacosane is primarily related to its high fluorine content. The extensive fluorination imparts unique electronic properties, making it highly resistant to chemical and biological degradation. This resistance is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s molecular targets and pathways are still under investigation, but its stability and inertness are key factors in its applications .
Comparison with Similar Compounds
Perfluorohexane (C6F14): A fully fluorinated compound with similar stability but a much shorter carbon chain.
Iodoperfluorooctane (C8F17I): Another iodinated perfluorinated compound with a shorter chain length.
Perfluorooctyl iodide (C8F17I): Similar in structure but with fewer fluorine atoms and a shorter chain
Uniqueness: Tripentacontafluoro-26-iodohexacosane stands out due to its exceptionally long carbon chain and high degree of fluorination. This combination results in unparalleled thermal stability and resistance to chemical reactions, making it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
65975-15-7 |
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Molecular Formula |
C26F53I |
Molecular Weight |
1446.1 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26-tripentacontafluoro-26-iodohexacosane |
InChI |
InChI=1S/C26F53I/c27-1(28,3(31,32)5(35,36)7(39,40)9(43,44)11(47,48)13(51,52)15(55,56)17(59,60)19(63,64)21(67,68)23(71,72)25(75,76)77)2(29,30)4(33,34)6(37,38)8(41,42)10(45,46)12(49,50)14(53,54)16(57,58)18(61,62)20(65,66)22(69,70)24(73,74)26(78,79)80 |
InChI Key |
JKPQYAMTJKRMMG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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